Potent, selective, ATP-competitive JAK3 inhibitor (pIC50 values are 6.8, 5.0, 4.7, and < 5.0 for JAK3, EGFR, JAK1 and CDK4 respectively). Potent transglutaminase inhibitor (IC50 = 10 nM). Inhibits STAT5 phosphorylation and T cell proliferation. ZM 449829 is a degradation product of ZM 39923 and an inhibitor of JAK3 (IC50 = 0.158 µM). It is selective for JAK3 over EGFR and JAK1 (IC50s = 10 and 19.95 µM, respectively) but does inhibit human tissue transglutaminase 2 (TGM2) and transglutaminase factor XIIIa (FXIIIa; IC50s = 0.005 and 0.006 µM, respectively). ZM 449829 decreases the formation of cancer stem cells (CSC) within MCF-7-derived mammospheres. It decreases migration of, and colony formation by, MCF-7 cells when used at a concentration of 10 µM. ZM 449829 (10 µM) also inhibits formation of replication vacuoles in C. burnetii-infected HeLa and THP-1 cells. 1-(2-naphthalenyl)-2-propen-1-one is a member of naphthalenes.
Synthesis Analysis
Synthesis of 1-(naphthalen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one (III): This compound was synthesized by reacting 2-acetylnaphthalene with thiophene-2-carbaldehyde. []
Synthesis of 3-(4-Fluorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one (I): This compound was synthesized using 4-fluorobenzaldehyde and 2-acetylnaphthalene as starting materials. []
Synthesis of 3-(4-bromophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one (II): This derivative was synthesized by reacting 2-acetylnaphthalene with 4-bromobenzaldehyde. []
Synthesis of 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one: This compound was synthesized using 2-acetylnaphthalene and 2,5-dimethoxybenzaldehyde. []
Synthesis of 3-[4-(1-methylethyl)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one: This derivative was prepared by reacting 4-isopropylbenzaldehyde with 2-acetonaphtone. []
Molecular Structure Analysis
Planarity: The naphthalene ring system in these compounds generally exists in a planar conformation. For example, in 3-[4-(1-methylethyl)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one, the naphthalene ring is essentially planar. []
Dihedral Angles: The dihedral angle between the naphthalene ring system and the substituent benzene ring connected by the propenone linker can vary depending on the substituents. For instance, in 3-[4-(1-methylethyl)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one, this angle is 52.31(4)°. []
Conformation: The conformation of the propenone linker can also deviate slightly from planarity, influenced by the substituents and their interactions. []
Intermolecular Interactions: The crystal structures of these compounds often reveal the presence of various intermolecular interactions such as C-H···π(arene) hydrogen bonds, C-Br···π(arene) interactions, and π-π stacking interactions. These interactions play a crucial role in dictating the solid-state packing of these molecules. []
Mechanism of Action
Anti-cancer activity: Studies suggest that some derivatives, like 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one (d1), exhibit anti-cancer activity. d1 induced apoptosis in cancer cells by affecting the expression levels of pro-apoptotic and anti-apoptotic proteins such as Bax, Bcl-2, and Caspase 3. Additionally, d1 demonstrated anti-angiogenic effects in vivo by inhibiting the hypoxia-inducible factor-1α (HIF-1α), a key regulator of angiogenesis. Moreover, d1 suppressed tumor growth by inhibiting the phosphorylation of MAP kinases (ERK1/2, p38, and JNK), crucial signaling molecules involved in cell proliferation and survival. []
Cardioprotective effects: While not directly related to 1-(naphthalen-2-yl)prop-2-en-1-one, research on other chalcones suggests potential cardioprotective effects through the modulation of the JAK/STAT signaling pathway. This pathway is involved in various cellular processes, including inflammation, cell survival, and apoptosis. []
Applications
Anticancer Agents: Some derivatives, such as 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one (d1), exhibit significant anticancer activity against various human cancer cell lines in vitro and inhibit tumor growth in vivo. []
Anti-angiogenic agents: Certain derivatives, like d1, demonstrate anti-angiogenic activity by inhibiting HIF-1α, suggesting potential applications in combating tumor growth and metastasis. []
Enzyme inhibitors: Research suggests that chalcones, including those containing the 1-(naphthalen-2-yl)prop-2-en-1-one scaffold, could act as enzyme inhibitors. This inhibition can be particularly relevant for developing therapies targeting specific enzymes involved in disease pathways. []
Compound Description: This compound is a chalcone featuring a naphthalen-2-yl group on one end of the propenone moiety and a 4-fluorophenyl group on the other. [] This compound was observed to form centrosymmetric octamolecular aggregates through three independent C-H...π(arene) hydrogen bonds. []
Relevance: This compound shares the core structure of 1-(naphthalen-2-yl)prop-2-en-1-one, with the addition of a fluorine atom at the para position of the phenyl ring. [] This modification introduces a difference in electronic properties and its influence on crystal packing is studied.
Compound Description: This chalcone is structurally similar to 3-(4-fluorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, with a bromine atom replacing the fluorine at the para position of the phenyl ring. [] This compound forms molecular ladders through a combination of C-H...π(arene) and C-Br...π(arene) interactions. []
Relevance: This compound is also closely related to 1-(naphthalen-2-yl)prop-2-en-1-one, differing only by the presence of the bromine atom on the phenyl ring. [] The study highlights the impact of the halogen substitution on intermolecular interactions compared to the fluorine analog.
Compound Description: This chalcone derivative replaces the phenyl ring present in the previous compounds with a thiophene ring. [] This compound exhibits disorder in the thiophene unit, with two possible orientations related by a near 180° rotation. [] It forms centrosymmetric dimers through C-H...π(thiophene) interactions. []
Relevance: This compound maintains the core structure of 1-(naphthalen-2-yl)prop-2-en-1-one but features a thiophene ring instead of a phenyl ring. [] This modification explores the effects of a heterocyclic ring on the compound's properties and interactions.
Compound Description: This chalcone derivative features two methoxy groups on the phenyl ring, at the 2 and 5 positions. [] This compound exhibits both intramolecular and intermolecular C-H···O interactions and π-π interactions. []
Relevance: This compound is closely related to 1-(naphthalen-2-yl)prop-2-en-1-one, with the addition of two methoxy groups to the phenyl ring. [] The study focuses on the impact of these electron-donating groups on the compound's structure and crystal packing.
Compound Description: This chalcone derivative features an isopropyl group at the para position of the phenyl ring. [] The compound exhibits a significant dihedral angle between the naphthalene and benzene rings, indicating a lack of planarity. []
Relevance: This compound is structurally similar to 1-(naphthalen-2-yl)prop-2-en-1-one, with the addition of the bulky isopropyl group. [] The study focuses on how this substituent affects the molecule's conformation and packing in the crystal lattice.
Compound Description: This chalcone derivative features a chlorine atom at the ortho position of the phenyl ring, and the naphthalene group is attached via the 1 position instead of the 2 position. []
Relevance: While structurally similar to 1-(naphthalen-2-yl)prop-2-en-1-one, this compound explores the effects of changing the naphthalene attachment point and adding a chlorine substituent to the phenyl ring. []
Compound Description: This chalcone derivative is very similar to 1-(naphthalen-2-yl)prop-2-en-1-one, differing only by the addition of a chlorine atom at the ortho position of the phenyl ring. []
Relevance: This compound allows for a direct comparison with the target compound to evaluate the impact of the chlorine substituent on its properties. []
Compound Description: This chalcone derivative features a chlorine atom at the para position of the phenyl ring and the naphthalene group is attached via the 1 position. []
Relevance: Similar to compound 6, this compound investigates the effect of changing the naphthalene attachment point while also having a chlorine substituent on the phenyl ring. []
Compound Description: This chalcone derivative is analogous to compound 7, with the chlorine atom positioned at the para position of the phenyl ring instead of the ortho position. []
Relevance: This compound enables a comparison with compound 7 to understand how the position of the chlorine atom influences the properties of the compound. []
Compound Description: This chalcone derivative has two fluorine atoms at the 3 and 5 positions of the phenyl ring and a hydroxyl group at the 4 position. [] This compound exhibits potent anticancer activity, particularly against HeLa cell lines, by inhibiting MAP-kinase and inducing apoptosis. [] It also demonstrates anti-angiogenic activity in an EAC animal model. []
Relevance: This compound, while sharing the core structure with 1-(naphthalen-2-yl)prop-2-en-1-one, focuses on the impact of multiple substituents on the phenyl ring, specifically the introduction of fluorine atoms and a hydroxyl group. [] The study highlights its potential as an anti-cancer and anti-angiogenic agent.
Compound Description: This chalcone derivative incorporates a bromine atom at the 2 position, a hydroxyl group at the 6 position, and a methoxy group at the 4 position of the phenyl ring. []
Relevance: This compound demonstrates the effect of incorporating multiple substituents with varying electronic properties on the phenyl ring of the core structure of 1-(naphthalen-2-yl)prop-2-en-1-one. []
Compound Description: This chalcone derivative features a dimethylamino group at the para position of the phenyl ring. [] This compound is suggested as a potential hepatoprotective agent based on docking studies. []
Relevance: This compound showcases the impact of introducing a strong electron-donating group, the dimethylamino group, on the phenyl ring of the core 1-(naphthalen-2-yl)prop-2-en-1-one structure. []
(E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one
Compound Description: This chalcone derivative features a mesityl group (2,4,6-trimethylphenyl) attached to the propenone moiety. []
Relevance: This compound helps understand the effect of a bulky and electron-rich substituent like the mesityl group on the properties of the core 1-(naphthalen-2-yl)prop-2-en-1-one structure. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Alfaxalone is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. Alfaxalone, also known as alphaxalone or alphaxolone, is a neuroactive steroid and general anaesthetic. It is used in veterinary practice under the trade name Alfaxan, and is licensed for use in both dogs and cats. Along with alfadolone, it is also one of the constituents of anesthetic drug mixture althesin. Alphaxolone is a corticosteroid hormone.
Tesmilifene(cas 98774-23-3) is a novel, small molecule that selectively targets multiple-drug resistant (MDR) tumor cells, sensitizing them to chemotherapy. Tesmilifene may offer clinical benefit in a number of tumor types and is being tested with a variety of chemotherapeutic regimens
Lith-O-Asp(cas 881179-02-8) is a potent inhibitor of alpha-2,3-sialyltransferase. Lith-O-Asp inhibited the metastasis potential of cancer cell through inhibiting both α-2,6- and α-2,3-sialylation.
Sotalol is an ethanolamine derivative with Class III antiarrhythmic and antihypertensive properties. Sotalol is a nonselective beta-adrenergic receptor and potassium channel antagonist. In the heart, this agent inhibits chronotropic and inotropic effects thereby slowing the heart rate and decreasing myocardial contractility. This agent also reduces sinus rate, slows conduction in the atria and in the atrioventricular (AV) node and increases the functional refractory period of the AV node. Sotalol is a nonselective beta-adrenergic blocker used largely in the therapy cardiac arrhythmias. Sotalol has been linked to at least one instance of clinically apparent liver injury. Sotalol is a sulfonamide that is N-phenylmethanesulfonamide in which the phenyl group is sustituted at position 4 by a 1-hydroxy-2-(isopropylamino)ethyl group. It has both beta-adrenoreceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Vaughan Williams Class III) antiarrhythmic properties. It is used (usually as the hydrochloride salt) for the management of ventricular and supraventricular arrhythmias. It has a role as a beta-adrenergic antagonist, an anti-arrhythmia drug, an environmental contaminant and a xenobiotic. It is a member of ethanolamines, a secondary amino compound, a secondary alcohol and a sulfonamide. It is a conjugate base of a sotalol(1+).
Fadrozole is a non-steroidal aromatase inhibitor (IC50s = 5 and 1.4 nM for human placental and rat ovarian microsomal aromatase, respectively). It selectively inhibits estrogen over progesterone production induced by luteinizing hormone (LH) in hamster ovarian tissue as well as corticosterone and aldosterone production induced by adrenocorticotropic hormone (ACTH;) in rat adrenal tissue (IC50s = 0.03, 160, 100, and 1 μM, respectively). It also decreases ovarian estrogen levels in rats when administered at a dose of 0.26 mg/kg. Fadrozole inhibits conversion of cholesterol to 27-hydroxycholesterol by the cytochrome P450 (CYP) isomer 27A1 (Ki = 4.6 μM). It inhibits growth of androstenedione-stimulated mammary D2 cells implanted into thoracic mammary fat pads of mice by 95% when administered at a dose of 0.5 mg per animal per day. Fadrozole Hydrochloride is the hydrochloride salt of the nonsteroidal aromatase inhibitor fadrozole with potential antineoplastic activity. Fadrozole specifically inhibits aromatase, blocking the aromatization of androstenedione and testosterone into estrone and estradiol, respectively, the final step in estrogen biosynthesis; the reduction in estrogen levels may inhibit growth in estrogen-dependent cancers. Aromatase, a member of the cytochrome P-450 superfamily, is found in many tissues; overexpression has been linked to the development of preneoplastic and neoplastic changes in breast tissue. Fadrozole hydrochloride is an imidazopyridine. A selective aromatase inhibitor effective in the treatment of estrogen-dependent disease including breast cancer.